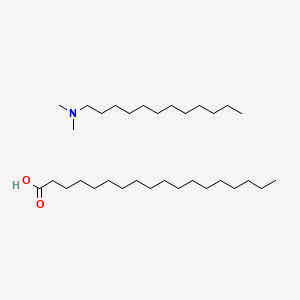
Stearic acid lauryldimethylamine salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stearic acid lauryldimethylamine salt is a compound formed by the reaction of stearic acid and lauryldimethylamine. Stearic acid is a saturated fatty acid commonly found in animal and plant fats, while lauryldimethylamine is a tertiary amine with a long hydrocarbon chain. The resulting salt combines the properties of both components, making it useful in various applications, particularly in the field of surfactants and emulsifiers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of stearic acid lauryldimethylamine salt typically involves the neutralization reaction between stearic acid and lauryldimethylamine. The reaction can be carried out in an organic solvent or in an aqueous medium. The general reaction is as follows:
C18H36O2+C14H31N(CH3)2→C18H35O2N(CH3)2C14H31
Industrial Production Methods
Industrial production of this compound often involves the use of high-concentration anionic or nonionic surfactants to aid the intercalation process. The reaction is typically conducted at elevated temperatures with the reactants in a suspension or emulsion form . This method is convenient, economical, and environmentally friendly as it employs readily available reagents and water as the medium.
Analyse Chemischer Reaktionen
Types of Reactions
Stearic acid lauryldimethylamine salt can undergo various chemical reactions, including:
Oxidation: The hydrocarbon chains can be oxidized to form carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols.
Substitution: The amine group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Stearic acid lauryldimethylamine salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: Employed in the preparation of lipid-based nanoparticles for drug delivery.
Medicine: Utilized in the formulation of topical creams and ointments due to its skin-protectant properties.
Industry: Applied in the production of detergents, cosmetics, and personal care products.
Wirkmechanismus
The mechanism of action of stearic acid lauryldimethylamine salt involves its amphiphilic nature, which allows it to interact with both hydrophobic and hydrophilic substances. This property makes it an effective surfactant, reducing surface tension and stabilizing emulsions. The molecular targets include cell membranes and proteins, where it can disrupt lipid bilayers and alter protein conformation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Stearic acid: A saturated fatty acid used in various industrial applications.
Lauryldimethylamine: A tertiary amine used in the production of quaternary ammonium compounds.
N,N-Dimethyldodecylamine: Similar to lauryldimethylamine but with a shorter hydrocarbon chain.
Uniqueness
Stearic acid lauryldimethylamine salt is unique due to its combined properties of both stearic acid and lauryldimethylamine. This combination enhances its surfactant and emulsifying capabilities, making it more effective in stabilizing emulsions and reducing surface tension compared to its individual components.
Eigenschaften
CAS-Nummer |
70715-12-7 |
|---|---|
Molekularformel |
C32H67NO2 |
Molekulargewicht |
497.9 g/mol |
IUPAC-Name |
N,N-dimethyldodecan-1-amine;octadecanoic acid |
InChI |
InChI=1S/C18H36O2.C14H31N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-4-5-6-7-8-9-10-11-12-13-14-15(2)3/h2-17H2,1H3,(H,19,20);4-14H2,1-3H3 |
InChI-Schlüssel |
PTFXSPOKTOSTLD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


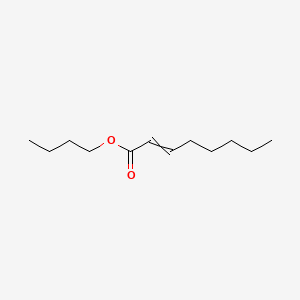

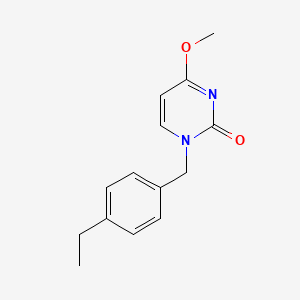
![[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-6-yl]methyl sulfo hydrogen phosphate](/img/structure/B13758488.png)


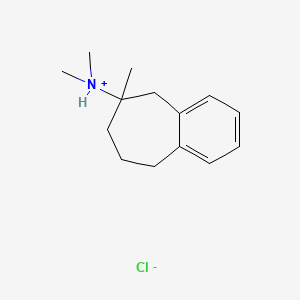
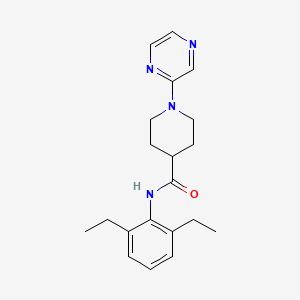
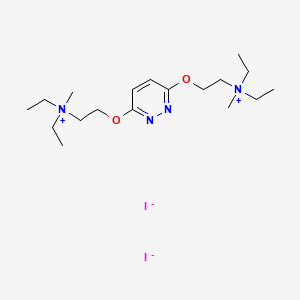
![[(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl] [(2R,3S,5R)-3-[(4-chlorophenoxy)-(2-cyanoethoxy)phosphoryl]oxy-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-2-yl]methyl (4-chlorophenyl) phosphate](/img/structure/B13758513.png)

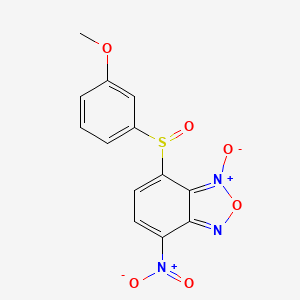

![2,4,7,9-Tetraphenylpyrido[2,3-G]quinoline](/img/structure/B13758540.png)
